

Cross-Reactivity Profiling of Indolin-6-amine-based Compounds

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Compound of Interest

Compound Name: *Indolin-6-amine*

CAS No.: 15918-79-3

Cat. No.: B187345

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Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The **Indolin-6-amine** scaffold—specifically when integrated into the indolin-2-one (oxindole) core—represents a pivotal structural motif in the design of "Triple Angiokinase Inhibitors." Unlike their C5-substituted counterparts (e.g., early-generation sunitinib analogs), C6-substituted derivatives (exemplified by Nintedanib/BIBF 1120) exhibit a distinct selectivity profile, potently targeting VEGFR, FGFR, and PDGFR while sparing off-targets like CDK4 and Src.

This guide provides a technical comparison of **Indolin-6-amine**-based compounds against alternative scaffolds, supported by experimental profiling protocols and mechanistic insights.

Structural Logic: The "Position 6" Advantage

In kinase inhibitor design, the indolinone core mimics the adenine moiety of ATP. The substitution pattern on the phenyl ring dictates the molecule's fit within the solvent-exposed region of the ATP-binding pocket.

- Indolin-5-amine derivatives: Often show broader promiscuity, inhibiting CDKs (Cyclin-Dependent Kinases) and Src family kinases due to the trajectory of the C5-substituent which

accesses the ribose-binding pocket less selectively.

- **Indolin-6-amine** derivatives: Substitution at the C6 position (often derivatized into ureas or amides) directs the side chain toward the solvent front in a vector that clashes with the "gatekeeper" residues of many off-target kinases, while forming critical hydrogen bonds in the hinge region of Angiokinase targets (VEGFR/FGFR).

Comparative Selectivity Data

The following table summarizes the inhibitory potency (

) of a representative **Indolin-6-amine** derivative (Nintedanib-like) versus a standard C5-substituted analog and a Quinazoline alternative (e.g., Vandetanib).

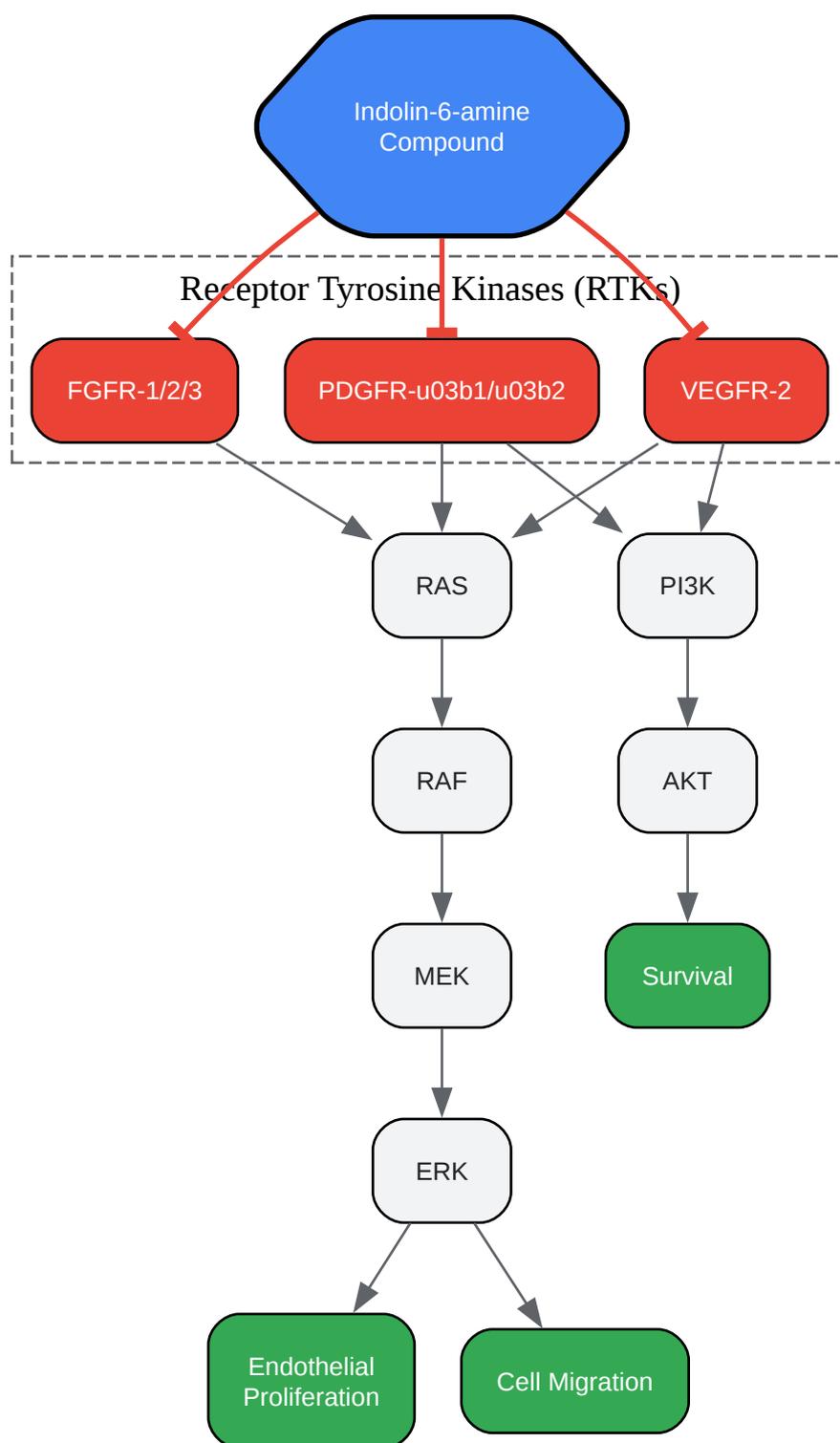
Target Kinase	Indolin-6-amine Derivative (e.g., BIBF 1120)	Indolin-5-amine Analog (Generic)	Quinazoline Alternative (e.g., Vandetanib)
VEGFR-2 (KDR)	13 - 34 nM	20 - 50 nM	40 nM
FGFR-1	69 nM	> 1,000 nM (Weak)	> 10,000 nM
PDGFR-	59 nM	80 nM	1,100 nM
CDK4 (Off-Target)	> 10,000 nM (Inactive)	~ 500 nM (Active)	> 10,000 nM
Src (Off-Target)	> 10,000 nM	< 100 nM (Active)	3,500 nM
Selectivity Profile	High Specificity (Triple Angiokinase)	Promiscuous (Multi-Kinase)	Dual (VEGFR/EGFR)

“

*Key Insight: The **Indolin-6-amine** scaffold achieves simultaneous inhibition of the three major angiogenic pathways (VEGF, FGF, PDGF) without the cytotoxic "tax" of inhibiting cell-cycle kinases like CDK4.*

Mechanistic Visualization: The Triple Angiokinase Blockade

The efficacy of **Indolin-6-amine** compounds lies in their ability to shut down redundant angiogenic signaling. Tumors often escape VEGFR blockade by upregulating FGF signaling; this scaffold prevents that escape mechanism.



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Figure 1: The **Indolin-6-amine** scaffold acts as a pan-inhibitor of the three primary RTKs driving tumor angiogenesis, preventing downstream RAS/RAF and PI3K/AKT activation.

Experimental Protocol: Radiometric Cross-Reactivity Profiling

To validate the selectivity claims of an **Indolin-6-amine** derivative, a Radiometric

P-ATP Assay is the gold standard. Unlike fluorescence-based binding assays (e.g., KinomeScan), this measures functional enzymatic activity, which is critical for determining true inhibitory potential (

).

The Self-Validating Workflow

This protocol includes built-in linearity and

controls to prevent false positives/negatives due to assay artifacts.

Materials:

- Recombinant Kinases (VEGFR2, FGFR1, PDGFR, CDK4, Src).
- Substrate: Poly(Glu,Tyr) 4:1 (generic RTK substrate) or specific peptides.
- Radioisotope:
-ATP.
- Filter Plates: P81 phosphocellulose plates.

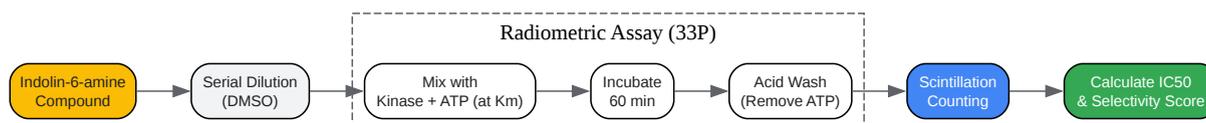
Step-by-Step Methodology:

- Compound Preparation:
 - Dissolve **Indolin-6-amine** compound in 100% DMSO to 10 mM.
 - Prepare serial dilutions (1:3) in DMSO to generate a 10-point curve (range: 10 M to 0.5 nM).

- Validation Check: Final DMSO concentration in the assay must be <1% to avoid solvent effects.
- Master Mix Assembly (The Rule):
 - Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM , 1 mM EGTA, 0.02% Brij-35).
 - Crucial Step: Add ATP at a concentration equal to the apparent for each specific kinase.
 - Why? Testing at ensures the assay is sensitive to ATP-competitive inhibitors (like indolinones) and allows direct comparison of values across different kinases.
- Reaction Initiation:
 - Mix: 5 L Compound + 10 L Enzyme + 10 L Substrate/ATP Mix.
 - Incubate at Room Temperature for 60 minutes.
 - Linearity Control: Ensure substrate conversion remains <10% to maintain Michaelis-Menten initial velocity conditions.
- Termination & Detection:
 - Stop reaction with 0.5% Phosphoric Acid.

- Transfer to P81 filter plates; wash 3x with 0.5% Phosphoric Acid (removes unbound ATP).
- Measure radioactivity (CPM) via scintillation counting.
- Data Analysis (Gini Coefficient):
 - Calculate % Activity relative to DMSO control.[1]
 - Fit curves to the Hill equation to derive
 - .
 - Calculate Selectivity Score (S-score):
 - .
 - Target Metric: A high-quality **Indolin-6-amine** candidate should have an (hitting only ~5% of the kinome).

Profiling Workflow Diagram



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Figure 2: The "Self-Validating" profiling workflow ensures data integrity by controlling ATP concentrations and solvent effects.

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